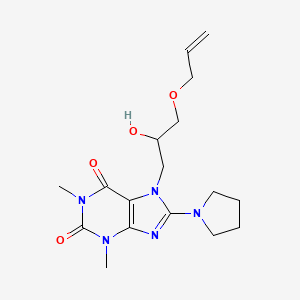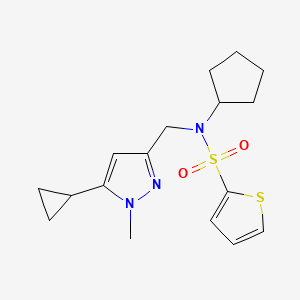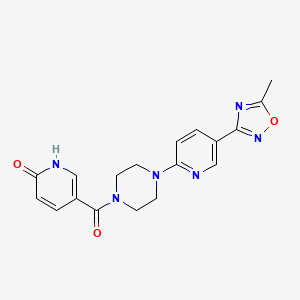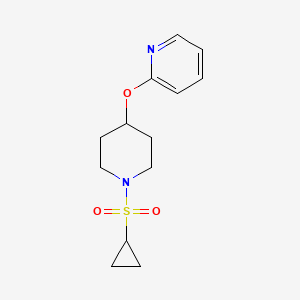
7-(2-Hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione is a useful research compound. Its molecular formula is C17H25N5O4 and its molecular weight is 363.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity in Organic Chemistry
A diverse array of derivatives and compounds can be synthesized using complex organic reactions involving 7-(2-Hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione or its structural analogs. For instance, research shows that pyrrolidine and hexahydroazepine can be treated with certain precursors to afford a range of derivatives, leading to stable hydrobromides upon treatment with hydrobromic acid (Šafár̆ et al., 2000). Similarly, fused pyrrole derivatives have been synthesized through domino condensation, annulation, and allylic hydroxylation, highlighting the compound's versatility in synthesizing heterocyclic structures (Maity & Pramanik, 2013).
Heterocyclic Chemistry and Molecular Transformations
The molecule's structural framework facilitates various ring transformations and molecular rearrangements, vital in heterocyclic chemistry. For example, under aqueous conditions, certain catalytic reactions can lead to the formation of benzoylhydroxy-1-pyrrolines and benzoylpyrroles, showcasing the compound's role in ring-transformation reactions (Mataka et al., 1992). The ability to undergo ring expansion when treated with cyanide ion and other reagents further exemplifies its utility in synthesizing complex heterocyclic structures (Allgrove et al., 1971).
Medicinal Chemistry and Biological Activity
The structural analogs of this compound exhibit significant potential in medicinal chemistry. Compounds derived from its structure have been tested for various biological activities, such as anti-inflammatory, electrocardiographic, antiarrhythmic, and hypotensive activities. For instance, derivatives have shown anti-inflammatory effects on macrophage-mediated responses, indicating potential therapeutic applications (Chien et al., 2008). Similarly, certain synthesized derivatives have been evaluated for cardiovascular activity, demonstrating prophylactic antiarrhythmic activity and hypotensive effects, which could be crucial in drug discovery and development (Chłoń-Rzepa et al., 2004).
Structural and Spectroscopic Analysis
The compound and its derivatives are also subjects of interest in structural and spectroscopic analysis, aiding in the understanding of molecular properties and behavior. Studies involving quantum chemical methods and vibrational spectral techniques have been carried out to characterize molecules structurally similar to this compound, providing insights into molecular geometry, vibrational frequencies, and electronic properties (Prabakaran & Muthu, 2014).
特性
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-4-9-26-11-12(23)10-22-13-14(18-16(22)21-7-5-6-8-21)19(2)17(25)20(3)15(13)24/h4,12,23H,1,5-11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMOWIIPQUAOOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COCC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine](/img/structure/B2407283.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2407285.png)
![3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2407287.png)
![N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2407288.png)
![(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B2407289.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)
![Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2407296.png)
![2,5-dimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)furan-3-carboxamide](/img/structure/B2407297.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2407300.png)
![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)
![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)

